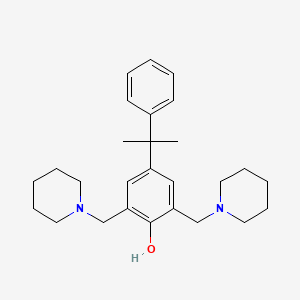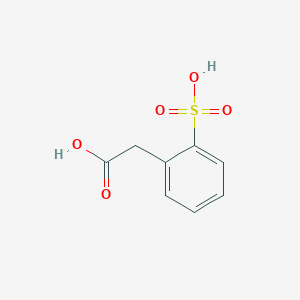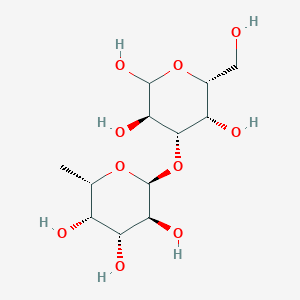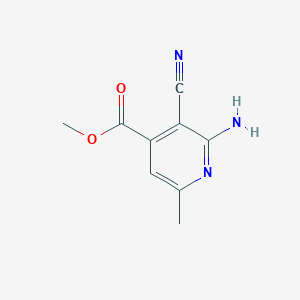
Di(octadecanoyloxy)cadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(octadecanoyloxy)cadmium is a cadmium-based coordination compound, characterized by the presence of two octadecanoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di(octadecanoyloxy)cadmium typically involves the reaction of cadmium salts with octadecanoic acid derivatives under controlled conditions. One common method is the reaction of cadmium chloride with octadecanoic acid in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an organic solvent like chloroform or toluene, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Di(octadecanoyloxy)cadmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of cadmium ions to metallic cadmium.
Substitution: The octadecanoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under elevated temperatures.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Di(octadecanoyloxy)cadmium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialized coatings and materials with unique properties, such as enhanced durability or specific optical characteristics
Mechanism of Action
The mechanism by which di(octadecanoyloxy)cadmium exerts its effects involves its interaction with cellular components and molecular pathways. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Di(octadecanoyloxy)zinc: Similar in structure but contains zinc instead of cadmium.
Di(octadecanoyloxy)lead: Contains lead and exhibits different chemical properties.
Di(octadecanoyloxy)mercury: Contains mercury and is used in different applications.
Uniqueness: Di(octadecanoyloxy)cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion.
Properties
Molecular Formula |
C36H72CdO4 |
|---|---|
Molecular Weight |
681.4 g/mol |
IUPAC Name |
cadmium;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI Key |
CATCUOOWAPCGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)

![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)

![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)




